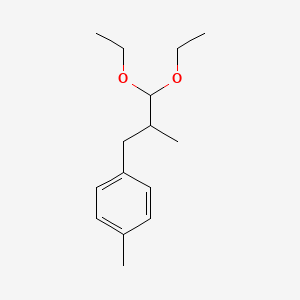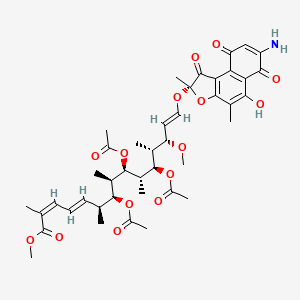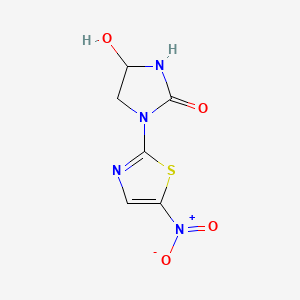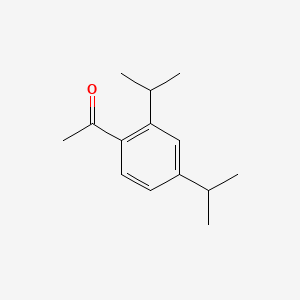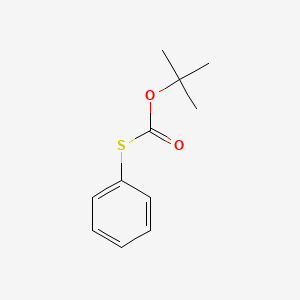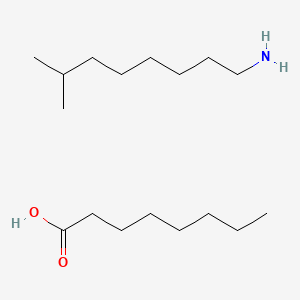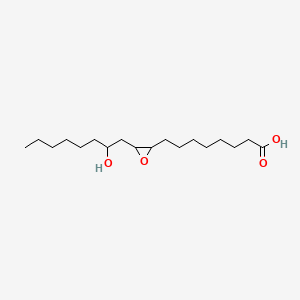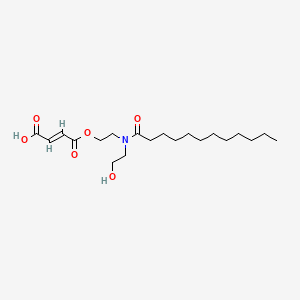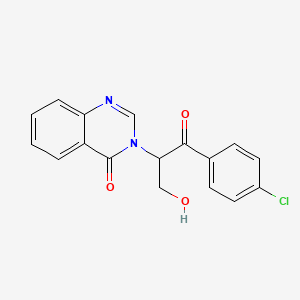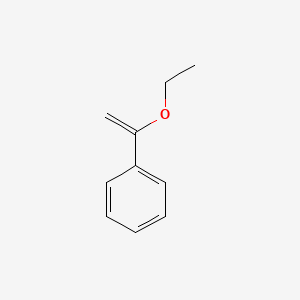
2,2'-Oxybisbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Oxybisbutan-1-ol is an organic compound with the molecular formula C8H18O3. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-Oxybisbutan-1-ol can be synthesized through several methods. One common method involves the reaction of butan-1-ol with an oxidizing agent to form the intermediate butan-1-al, which is then further reacted with another molecule of butan-1-ol in the presence of a catalyst to form 2,2’-Oxybisbutan-1-ol. The reaction conditions typically involve moderate temperatures and the use of catalysts such as sulfuric acid or other acidic catalysts.
Industrial Production Methods
In industrial settings, 2,2’-Oxybisbutan-1-ol is produced through a continuous process that involves the catalytic oxidation of butan-1-ol followed by a condensation reaction. This method ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Oxybisbutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form butan-1-ol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Butan-1-al or butanoic acid.
Reduction: Butan-1-ol.
Substitution: Halogenated butan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Oxybisbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology: It serves as a stabilizing agent in the preparation of biological samples.
Medicine: It is used in the formulation of certain pharmaceuticals due to its solubility and stability properties.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-Oxybisbutan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The pathways involved include hydrogen bonding and van der Waals interactions, which play a crucial role in its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-1-ol: A primary alcohol with a single hydroxyl group.
Butane-1,4-diol: A diol with hydroxyl groups at both ends of the carbon chain.
2,2’-Oxybisethanol: A diol with a similar structure but shorter carbon chain.
Uniqueness
2,2’-Oxybisbutan-1-ol is unique due to its specific molecular structure, which provides distinct chemical properties such as higher boiling point and solubility compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
55011-26-2 |
|---|---|
Molekularformel |
C8H18O3 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-(1-hydroxybutan-2-yloxy)butan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-3-7(5-9)11-8(4-2)6-10/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
YLGKTKNKMPOCBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)OC(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


